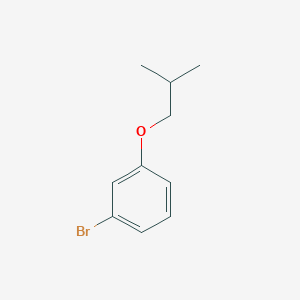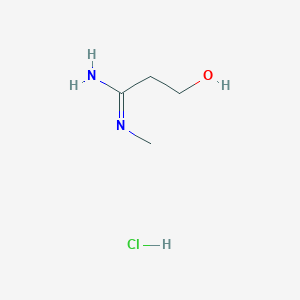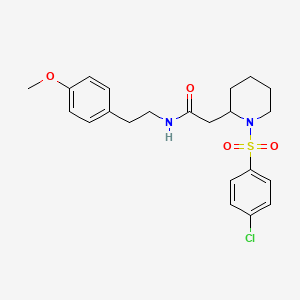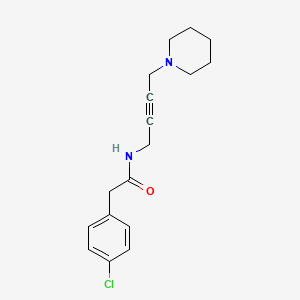
1-Bromo-3-(2-methylpropoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Bromo-3-(2-methylpropoxy)benzene” is a chemical compound with the molecular formula C11H15BrO . It has a molecular weight of 243.14 .
Molecular Structure Analysis
The molecular structure of “1-Bromo-3-(2-methylpropoxy)benzene” consists of a benzene ring with a bromine atom and a 2-methylpropoxy group attached to it .Chemical Reactions Analysis
While specific chemical reactions involving “1-Bromo-3-(2-methylpropoxy)benzene” are not available, bromobenzene derivatives are known to undergo nucleophilic substitution reactions .科学的研究の応用
Synthesis of Complex Compounds
1-Bromo-3-(2-methylpropoxy)benzene is used in the synthesis of complex organic compounds. For instance, Fink et al. (1997) demonstrated its use in the creation of ethynylferrocene compounds of 1,3,5-tribromobenzene. These compounds exhibit chemically reversible oxidations, indicating significant potential in electrochemical applications (Fink et al., 1997).
Natural Product Synthesis
It plays a role in the total synthesis of biologically active, naturally occurring compounds. Akbaba et al. (2010) used a derivative of 1-Bromo-3-(2-methylpropoxy)benzene in synthesizing a natural product, highlighting its importance in the field of natural product chemistry (Akbaba et al., 2010).
Studying Solute-Solvent Complexation
The compound is instrumental in understanding solute-solvent interactions. Zheng et al. (2005) utilized a similar bromobenzene derivative to study the ultrafast dynamics of solute-solvent complexation, offering insights into a wide range of chemical exchange processes (Zheng et al., 2005).
Applications in Organic Synthesis
Its use in organic synthesis is highlighted by Kuroda and Kobayashi (2015), who developed a two-step synthesis for 1-substituted 3-alkoxy-1H-isoindoles, demonstrating the versatility of 1-Bromo-3-(2-methylpropoxy)benzene in synthesizing heterocyclic compounds (Kuroda & Kobayashi, 2015).
Investigation of Bromophenol Derivatives
Bayrak et al. (2019) explored the synthesis of bromophenol derivatives starting from compounds including 1-Bromo-3-(2-methylpropoxy)benzene. These derivatives showed significant inhibition against certain enzymes, underscoring the potential of such compounds in biochemical applications (Bayrak et al., 2019).
Involvement in Macrocyclic Chemistry
Subodh Kumar et al. (1992) demonstrated the use of a derivative in the synthesis of macrocycles, which are essential in the field of supramolecular chemistry. This highlights the role of 1-Bromo-3-(2-methylpropoxy)benzene in the creation of complex chemical structures (Subodh Kumar et al., 1992).
Contribution to Polymer Chemistry
Yang and Storey (2015) utilized (3-bromopropoxy)benzene, a compound similar to 1-Bromo-3-(2-methylpropoxy)benzene, in polyisobutylene chemistry. This research underscores its potential application in polymer science and engineering (Yang & Storey, 2015).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-bromo-3-(2-methylpropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-8(2)7-12-10-5-3-4-9(11)6-10/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAHPJXZROQDCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2874405.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-fluorophenoxy)benzamide](/img/structure/B2874406.png)
![N~1~-cyclohexyl-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2874410.png)


![N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2874414.png)


![(4-Chlorophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine;hydrochloride](/img/structure/B2874419.png)
![Ethyl 3-[4-(2-chloroacetamido)phenyl]prop-2-enoate](/img/structure/B2874420.png)

![Methyl 2-{[(cyclohexylamino)carbonyl]amino}-3,3-dimethylbutanoate](/img/structure/B2874422.png)
![2-Isopropyl-5-methyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B2874424.png)
![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2874425.png)